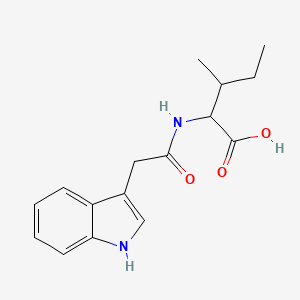
N-(1H-indol-3-ylacetyl)isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Indolylacetyl)-L-isoleucine: is a synthetic compound derived from indole-3-acetic acid and L-isoleucine It belongs to the class of indole derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Indolylacetyl)-L-isoleucine typically involves the acylation of L-isoleucine with indole-3-acetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of N-(3-Indolylacetyl)-L-isoleucine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Indolylacetyl)-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Indolylacetyl)-L-isoleucine is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. It serves as a precursor for various bioactive compounds.
Biology: In biological research, this compound is studied for its potential role in plant growth regulation. Indole derivatives are known to influence plant hormone pathways, and N-(3-Indolylacetyl)-L-isoleucine is investigated for its effects on plant development.
Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives have shown promise in anti-inflammatory, anticancer, and antimicrobial activities. N-(3-Indolylacetyl)-L-isoleucine is studied for its potential to modulate biological pathways involved in these activities.
Industry: In the industrial sector, N-(3-Indolylacetyl)-L-isoleucine is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and plant growth regulators is of significant interest.
Mecanismo De Acción
The mechanism of action of N-(3-Indolylacetyl)-L-isoleucine involves its interaction with specific molecular targets. In plants, it may interact with auxin receptors, influencing plant growth and development. In medical research, its mechanism may involve modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
- N-(3-Indolylacetyl)-L-alanine
- N-(3-Indolylacetyl)-L-valine
- N-(3-Indolylacetyl)-L-leucine
Comparison: N-(3-Indolylacetyl)-L-isoleucine is unique due to its specific side chain derived from L-isoleucine. This structural difference can influence its biological activity and interaction with molecular targets. Compared to N-(3-Indolylacetyl)-L-alanine and N-(3-Indolylacetyl)-L-valine, N-(3-Indolylacetyl)-L-isoleucine may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C16H20N2O3 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-3-10(2)15(16(20)21)18-14(19)8-11-9-17-13-7-5-4-6-12(11)13/h4-7,9-10,15,17H,3,8H2,1-2H3,(H,18,19)(H,20,21) |
Clave InChI |
WPTUQMUCTTVOFW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzhydryl (6R,7R)-3-(chloromethyl)-7-(4-methylbenzamido)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13383341.png)
![2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile](/img/structure/B13383346.png)
![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B13383347.png)
![(R)-(-)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B13383358.png)
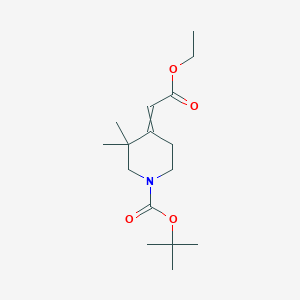
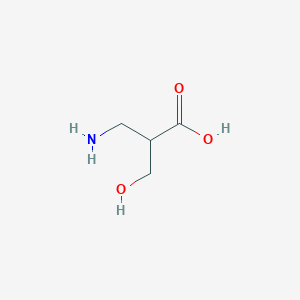

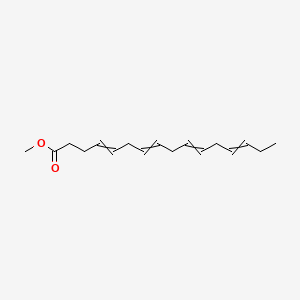
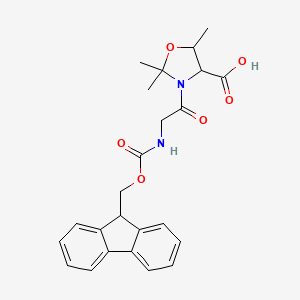
![Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B13383383.png)
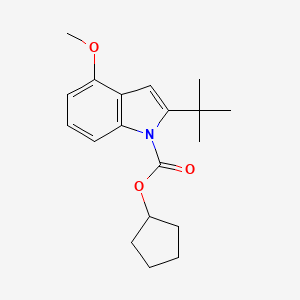
![Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate](/img/structure/B13383405.png)
![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)
